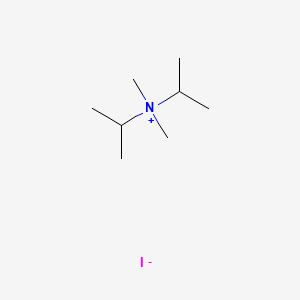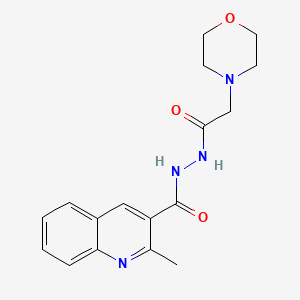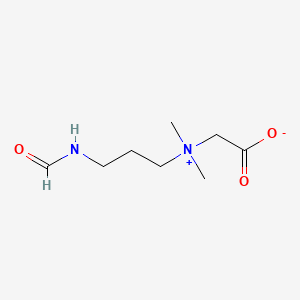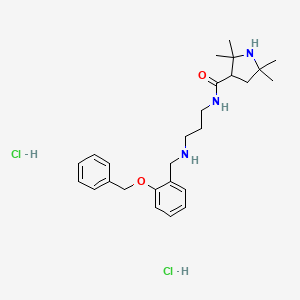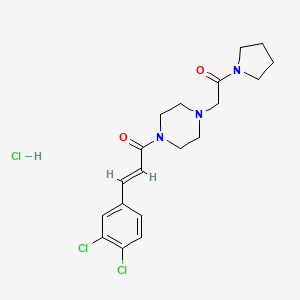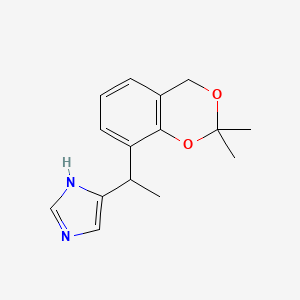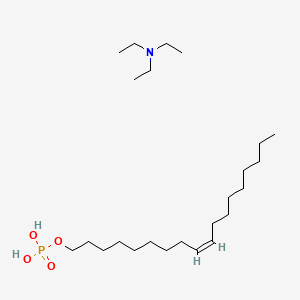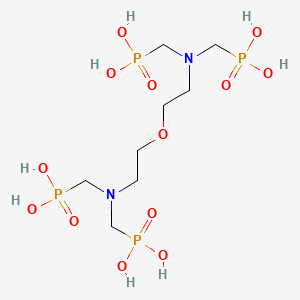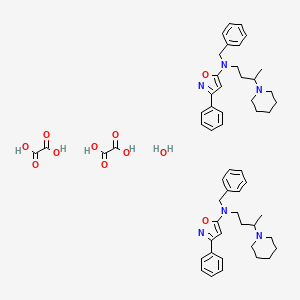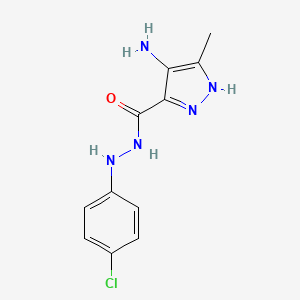
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-, (TB-5-12)- is a complex organotin compound that features a unique combination of azido and imidazole ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- typically involves the reaction of triphenyltin chloride with 2-methyl-1H-imidazole and sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Analyse Chemischer Reaktionen
Types of Reactions
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the tin center.
Coordination Chemistry: The imidazole ligand can coordinate with various metal centers, forming complexes.
Common Reagents and Conditions
Substitution: Reagents such as phosphines or amines can be used to replace the azido group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include derivatives where the azido group is replaced by other functional groups.
Oxidation: Oxidized forms of the tin center, potentially leading to tin(IV) species.
Reduction: Reduced forms of the compound, possibly leading to the formation of tin(II) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is used as a precursor for the synthesis of other organotin compounds. It is also studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
The compound’s unique structure makes it a candidate for biological studies, particularly in understanding the interactions between metal centers and biological molecules.
Industry
In industry, this compound could be used in the development of new materials, particularly those that require specific coordination environments or redox properties. Its potential use in catalysis could also be explored for industrial chemical processes .
Wirkmechanismus
The mechanism of action of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- involves its ability to coordinate with various substrates through the imidazole ligand. The azido group can participate in click chemistry reactions, forming triazoles. The tin center can undergo redox reactions, making it a versatile component in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl-.
Azidoimidazole derivatives: Compounds with similar azido and imidazole functionalities.
Other organotin compounds: Such as tributyltin and triphenyltin derivatives.
Uniqueness
Tin, azido(2-methyl-1H-imidazole-N(sup 3))triphenyl- is unique due to its combination of azido and imidazole ligands, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83729-81-1 |
|---|---|
Molekularformel |
C22H21N5Sn |
Molekulargewicht |
474.1 g/mol |
IUPAC-Name |
benzene;2-methyl-1H-imidazole;tin(4+);azide |
InChI |
InChI=1S/3C6H5.C4H6N2.N3.Sn/c3*1-2-4-6-5-3-1;1-4-5-2-3-6-4;1-3-2;/h3*1-5H;2-3H,1H3,(H,5,6);;/q3*-1;;-1;+4 |
InChI-Schlüssel |
SRNRHDPUYPGYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


